3-Amino-4-ethoxybenzoic acid
Description
Contextualization within Substituted Benzoic Acid Derivatives Chemistry
3-Amino-4-ethoxybenzoic acid belongs to the extensive family of substituted benzoic acids. These are aromatic carboxylic acids where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties.
In the case of this compound, the benzene ring is functionalized with three key groups: a carboxylic acid group (-COOH), an amino group (-NH2) at position 3, and an ethoxy group (-OCH2CH3) at position 4. This specific arrangement of an electron-donating amino group, an electron-donating ethoxy group, and an electron-withdrawing carboxylic acid group creates a unique electronic environment on the aromatic ring, thereby dictating its reactivity and potential applications.
The interplay of these substituents is crucial. For instance, the amino group can be a site for various chemical modifications, while the carboxylic acid group provides a handle for forming amides, esters, and other derivatives. The ethoxy group, in turn, can influence the compound's solubility and how it interacts with biological systems. The study of such substituted benzoic acids is a significant area of organic chemistry, with implications for materials science and medicinal chemistry. preprints.org Research into similar structures, such as hydroxyl-substituted benzoic acid derivatives, has shown their potential as enzyme inhibitors, highlighting the importance of the substitution pattern on biological activity. nih.gov
Significance in Contemporary Organic Synthesis and Chemical Biology Research
The unique trifunctional nature of this compound makes it a valuable building block in organic synthesis. Its reactive sites allow for the construction of more complex molecules with potential applications in various fields. Chemists can selectively modify the amino or carboxylic acid groups to create a diverse array of derivatives with tailored properties.
In the realm of chemical biology, substituted benzoic acid derivatives are explored for their potential to interact with biological targets. nih.govuef.fi For example, derivatives of benzoic acid have been investigated for their ability to inhibit enzymes like tyrosinase and protein phosphatase Slingshot, which are implicated in hyperpigmentation and cancer, respectively. nih.govnih.gov While specific research on the biological activities of this compound is emerging, its structural similarity to other bioactive benzoic acid derivatives suggests its potential as a scaffold for the development of new biologically active compounds. The presence of the amino and ethoxy groups can facilitate interactions with biological macromolecules, making it an interesting candidate for screening in drug discovery programs.
The synthesis of derivatives from this compound can lead to the development of novel compounds with potential therapeutic properties. For instance, the esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems.
Physicochemical Properties of this compound
The fundamental properties of this compound are presented in the following table, providing a snapshot of its key chemical identifiers and characteristics. nih.govepa.govscbt.com
| Property | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol nih.govscbt.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 875256-49-8 nih.gov |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)N nih.gov |
| InChIKey | HDUINBMMWMTTLC-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUINBMMWMTTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589823 | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875256-49-8 | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Design for 3 Amino 4 Ethoxybenzoic Acid
Established Multi-Step Synthesis Pathways
Conventional synthesis of 3-Amino-4-ethoxybenzoic acid typically involves a multi-step process, beginning with readily available precursors and proceeding through key chemical transformations.
Alkoxylation of Halonitroaromatic Precursors
A foundational step in many synthetic routes is the introduction of the ethoxy group onto a halonitroaromatic ring system.
The synthesis often commences with 3-nitro-4-chlorobenzoic acid. The presence of the electron-withdrawing nitro group in a position ortho and para to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution. In a common procedure, 3-nitro-4-chlorobenzoic acid is reacted with sodium ethoxide in anhydrous ethanol (B145695). This reaction is typically carried out under reflux conditions (80–85°C) for several hours. The subsequent acidification of the reaction mixture leads to the precipitation of 3-nitro-4-ethoxybenzoic acid as a crystalline solid. This alkoxylation step is critical and generally proceeds with high yields, often in the range of 89–92%.
A similar strategy can be employed starting from 4-chloro-3-nitrobenzoic acid, which is treated with a sodium hydroxide (B78521) solution at elevated temperatures (100–105°C) to yield 4-hydroxy-3-nitrobenzoic acid. google.com This intermediate can then be ethoxylated, although the direct ethoxylation of the chloro-precursor is a more direct route to the ethoxy derivative.
| Starting Material | Reagents | Conditions | Intermediate | Yield |
| 3-Nitro-4-chlorobenzoic acid | Sodium ethoxide, Anhydrous ethanol | Reflux (80–85°C), 8–10 hours | 3-Nitro-4-ethoxybenzoic acid | 89–92% |
| 4-Chloro-3-nitrobenzoic acid | Sodium hydroxide | 100–105°C, 3.5–4.0 hours | 4-Hydroxy-3-nitrobenzoic acid | 99.1% google.com |
Chemoselective Reduction of Nitro Functionality
Following the successful introduction of the ethoxy group, the next crucial transformation is the selective reduction of the nitro group to an amine.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in 3-nitro-4-ethoxybenzoic acid. Palladium on carbon (Pd/C) is a preferred catalyst for this transformation. google.com The reaction is typically conducted under hydrogen pressure (ranging from 0.6 to 1.5 MPa) at elevated temperatures (95–100°C). google.com The catalyst loading is a critical parameter, often around 2.5–5% by weight relative to the substrate. Upon completion of the reaction, the catalyst is removed by filtration, and the desired this compound is isolated by acidification of the filtrate. This reduction step is known for its high efficiency, with yields often reaching 90–95% and purities of 96% or higher.
Alternative reduction systems, such as using tin (II) chloride in hydrochloric acid, have also been reported for the reduction of similar nitro-aromatic compounds, like 4-hydroxy-3-nitrobenzoic acid, to their corresponding amines. chemicalbook.comepo.org
| Intermediate | Catalyst/Reagents | Conditions | Product | Yield | Purity |
| 3-Nitro-4-ethoxybenzoic acid | 5% Pd/C, H₂ | 0.6–1.0 MPa, 95–100°C, 4–6 hours | This compound | 90–95% | ≥96% |
| 3-Nitro-4-hydroxybenzoic acid | Pd/C, H₂ | 0.50–1.50 MPa, 95–100°C | 3-Amino-4-hydroxybenzoic acid | High | High google.com |
| 4-Hydroxy-3-nitrobenzoic acid | tin(II) chloride, HCl | Reflux, 1 hour | 3-Amino-4-hydroxybenzoic acid | 98% chemicalbook.com | Not specified |
Precursor-Based Synthetic Approaches (e.g., from 4-amino-3-ethoxybenzoic acid)
While less common, it is theoretically possible to synthesize this compound from isomeric precursors such as 4-amino-3-ethoxybenzoic acid. However, this would likely involve a more complex synthetic sequence, potentially requiring protection and deprotection steps or rearrangement reactions, and is not a standard industrial route. The synthesis of a related compound, an ester of this compound, has been documented starting from 4-amino-3-ethoxybenzoic acid, which is then reacted with 2-(diethylamino)ethanol. This suggests the availability of the 4-amino isomer as a starting material for certain derivatives.
Advanced and Green Synthetic Approaches for Related Derivatives
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. mdpi.com For the synthesis of aminobenzoic acid derivatives, this has led to the exploration of greener alternatives to traditional methods. mdpi.commdpi.com
Advanced catalytic systems, such as bimetallic copper/nickel nanoparticles, have shown high activity for the hydrogenation of nitroaromatic compounds, offering potential for milder reaction conditions and improved selectivity. rsc.org Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of various p-aminobenzoic acid derivatives, often leading to shorter reaction times and higher yields. nih.gov
The use of biocatalysis and microbial fermentation represents a frontier in the green production of aromatic compounds. researchgate.net The shikimate pathway in microorganisms can be engineered to produce aminobenzoic acid derivatives from renewable feedstocks like glucose. mdpi.comresearchgate.net This approach avoids the use of harsh reagents and petroleum-based starting materials, aligning with the principles of green chemistry. mdpi.com
Continuous Flow Reaction Architectures for Scaled-Up Production
The transition from batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and control. For the synthesis of this compound, the key step of reducing the nitro group precursor is particularly well-suited for this technology. Large-scale production often employs continuous flow hydrogenation to convert 3-nitro-4-ethoxybenzoic acid into the desired amino compound.
This process is typically carried out in a packed-bed reactor containing an immobilized palladium on carbon (Pd/C) catalyst. The use of flow chemistry offers superior control over reaction parameters, such as temperature and pressure, and significantly improves the interaction between the substrate, the hydrogen gas, and the catalyst. almacgroup.com This leads to high conversion efficiency and throughput, which are essential for industrial-scale operations. A key advantage of this architecture is improved safety; by using subcritical hydrogen conditions, the risks associated with handling large volumes of explosive gas in batch reactors are greatly mitigated.
| Parameter | Specification |
|---|---|
| Reactor Type | Packed-bed reactor with immobilized Pd/C catalyst |
| Throughput | 50–100 kg/day |
| Conversion Efficiency | 98.5% |
| Hydrogen Pressure | 0.8 MPa (Subcritical conditions) |
Optimization of Crystallization Processes for Purity Enhancement
Achieving high purity is a critical final step in the synthesis of this compound, particularly for applications requiring pharmaceutical-grade material. Anti-solvent crystallization is an effective technique used for purity enhancement. This method involves dissolving the crude product in a "good" solvent, in which it is highly soluble, and then introducing an "anti-solvent," in which the product is poorly soluble. This process induces rapid crystallization of the desired compound, leaving impurities behind in the solvent mixture.
For this compound, a common and effective system involves using ethyl acetate (B1210297) as the good solvent and n-heptane as the anti-solvent. This specific combination has been shown to produce a high yield of the final product with a purity level exceeding 99.5%, meeting stringent quality specifications.
| Parameter | Specification |
|---|---|
| Crystallization Method | Anti-solvent crystallization |
| Solvent System | Ethyl acetate (good solvent) / n-heptane (anti-solvent) |
| Yield | 95% |
| Final Purity | 99.5% |
Green Chemistry Principles (e.g., Deep Eutectic Solvents in Analogous Esterification)
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. A significant area of development is the replacement of volatile and hazardous organic solvents with greener alternatives like Deep Eutectic Solvents (DESs). jsynthchem.commdpi.com DESs are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. publichealthtoxicology.com They are valued for their low vapor pressure, high thermal stability, biodegradability, and ease of preparation. jsynthchem.compublichealthtoxicology.com
While direct use of DES in the primary synthesis of this compound is not widely documented, their application in analogous reactions, such as the esterification of aminobenzoic acids, demonstrates their potential. jsynthchem.com For instance, the synthesis of benzocaine (B179285) analogues has been successfully achieved using a DES composed of choline (B1196258) chloride and urea (B33335) as both the solvent and catalyst. jsynthchem.com In other studies, DESs based on betaine (B1666868) and glycerol (B35011) have been used as media for the enzymatic copolymerization of aniline (B41778) and 3-aminobenzoic acid. publichealthtoxicology.commdpi.com These examples highlight a sustainable pathway for reactions involving the aminobenzoic acid scaffold, reducing reliance on traditional, less environmentally friendly solvents.
Strategies for Aminobenzoic Acid Core Formation
The formation of the aminobenzoic acid core is the central challenge in the synthesis of this compound. Various strategies have been developed to introduce the key functional groups—the amino and carboxyl groups—onto the aromatic ring with the correct regiochemistry.
Direct Amination Techniques
Direct C-H amination is a modern synthetic strategy that offers an atom-economical way to form C-N bonds by directly converting a C-H bond on an aromatic ring into a C-N bond. ibs.re.kr This approach avoids the need for pre-functionalized substrates, such as halogenated arenes. ibs.re.kr Research has shown that transition-metal catalysts, particularly those based on iridium, can facilitate the direct amination of benzoic acids. nih.gov The carboxylic acid group acts as a directing group, guiding the amination to the ortho position with high regioselectivity. nih.gov
While highly effective for creating ortho-aminated products, this presents a challenge for synthesizing this compound, where the amino group is meta to the carboxyl group. However, tandem reaction systems have been developed that can achieve meta-substitution. ibs.re.kr For example, an iridium-catalyzed ortho-amidation can be followed by a palladium- or copper-catalyzed protodecarboxylation, effectively delivering a meta-substituted aniline derivative in a one-pot process. ibs.re.kr These advanced methods represent a frontier in the synthesis of complex aminobenzoic acids.
Nucleophilic Substitution Routes for Amino Group Introduction
A robust and widely practiced industrial route to this compound involves a multi-step process where the key functional groups are introduced sequentially. This pathway does not introduce the amino group via direct nucleophilic substitution for a leaving group. Instead, it relies on the reduction of a nitro group, which is itself positioned on a precursor synthesized via nucleophilic aromatic substitution (NAS).
The synthesis typically begins with 3-nitro-4-chlorobenzoic acid. In the first key step, a nucleophilic aromatic substitution reaction is performed where the chlorine atom is displaced by an ethoxy group. This is achieved by reacting the starting material with sodium ethoxide in an anhydrous ethanol solvent under reflux conditions. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring, making it susceptible to nucleophilic attack and facilitating the substitution. masterorganicchemistry.com
In the second step, the nitro group of the resulting 3-nitro-4-ethoxybenzoic acid is reduced to the primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com The final product, this compound, is then isolated upon acidification.
| Step | Reaction | Key Reagents & Conditions | Yield |
|---|---|---|---|
| 1. Alkoxylation (NAS) | 3-Nitro-4-chlorobenzoic acid → 3-Nitro-4-ethoxybenzoic acid | Sodium ethoxide, anhydrous ethanol, reflux (80–85°C) | 89–92% |
| 2. Reduction | 3-Nitro-4-ethoxybenzoic acid → this compound | 5% Pd/C, H₂ (0.6–1.0 MPa), 95–100°C | 90–95% |
Direct Acylation Strategies in Aminobenzoic Acid Synthesis
Direct acylation is not a primary strategy for forming the aminobenzoic acid core itself. Instead, acylation reactions are fundamental for the derivatization of aminobenzoic acids, including this compound. The amino group on the benzene (B151609) ring is nucleophilic and can readily react with acylating agents to form amides. nih.gov This reaction is a cornerstone of peptide synthesis, where an aminobenzoic acid can be coupled with an N-acylamino acid. google.com
In this context, a mixed anhydride (B1165640) of an N-acylamino acid can be reacted directly with an aminobenzoic acid to form an N-(N-acylaminoacyl)aminobenzoic acid. google.com This process effectively elongates a peptide chain using the aminobenzoic acid as a building block. The reaction can be catalyzed by a strong acid. google.com Therefore, while not a method for creating the initial this compound structure, direct acylation is a key strategy for its subsequent functionalization and incorporation into more complex molecules. google.comresearchgate.net
Chemical Reactivity and Functional Group Transformations of 3 Amino 4 Ethoxybenzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amide bond formation, and salt formation.
Esterification of 3-amino-4-ethoxybenzoic acid can be achieved through several standard methods. A common approach is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org The reaction is an equilibrium process, and its yield can be influenced by factors like the concentration of reactants. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Another effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically accomplished by reacting this compound with a reagent like thionyl chloride (SOCl2). The resulting acyl chloride is highly electrophilic and reacts readily with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced. This two-step process generally proceeds with high yield. For instance, the synthesis of 2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate involves this acyl chloride intermediate.
Sensitive substrates can also be esterified using diazomethane, a method often employed with structurally complex molecules to form the corresponding ester under mild conditions. nih.gov
Table 1: Esterification of this compound
| Method | Reagents | Intermediate | Key Conditions | Ref |
| Fischer Esterification | Alcohol (e.g., ethanol), concentrated H2SO4 | Protonated carboxylic acid | Heat, equilibrium conditions | libretexts.org |
| Acyl Chloride Formation | Thionyl chloride (SOCl2), then alcohol and triethylamine | Acyl chloride | 0–5°C for acyl chloride formation, room temperature for esterification |
The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic synthesis but can be challenging due to the potential for an acid-base reaction between the two starting materials to form an unreactive ammonium (B1175870) carboxylate salt. rsc.orgyoutube.com To overcome this, the carboxylic acid group must be "activated". researchgate.net
One of the most common strategies involves the use of coupling reagents. A wide variety of such reagents have been developed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) reagents like PyBOP and HATU. rsc.orgresearchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. researchgate.net
Alternatively, similar to esterification, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride. The highly reactive acyl chloride then readily reacts with an amine to form the desired amide. The synthesis of 3-nitro-4-chlorobenzanilide from 3-nitro-4-chlorobenzoic acid and aniline (B41778) using phosphorus trichloride (B1173362) exemplifies a related transformation. google.com
Recent advancements have also explored catalyst-driven direct amidation. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines in refluxing toluene, providing high yields of various amides. rsc.org
The carboxylic acid group of this compound readily reacts with bases to form carboxylate salts. libretexts.org In the presence of a strong base like sodium hydroxide (B78521) or a weaker inorganic base such as sodium carbonate, the acidic proton of the -COOH group is removed to form the corresponding sodium 3-amino-4-ethoxybenzoate salt. libretexts.org This reaction is often used during reaction workups; for example, after an acid-catalyzed esterification, adding a base like 10% sodium carbonate solution neutralizes the excess acid catalyst and deprotonates the ammonium salt of the product ester, causing it to precipitate from the aqueous solution. libretexts.org
The molecule can also act as a base due to the lone pair of electrons on the nitrogen atom of the aromatic amine group. libretexts.org In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, the amine group is protonated to form an ammonium salt. libretexts.orglibretexts.org This property is exploited during acid-catalyzed reactions like Fischer esterification, where the initial addition of sulfuric acid causes the precipitation of the hydrogen sulfate (B86663) salt of the aminobenzoic acid. libretexts.org
Reactions of the Aromatic Amine Group
The aromatic amine group is nucleophilic and can react with a variety of electrophiles. Its reactivity can also be harnessed for analytical purposes through derivatization.
A classic reaction of aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid at low temperatures. scirp.org The amine group of this compound acts as a nucleophile, attacking the nitrosonium ion (NO+) electrophile to form a diazonium salt. scirp.org These diazonium salts are highly valuable synthetic intermediates, as the diazonio group (-N2+) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, opening routes to many other substituted benzoic acid derivatives. scirp.org
The amine functional group is a common target for chemical derivatization to enhance the analyzability of a molecule, particularly for techniques like gas chromatography (GC). sigmaaldrich.com Since amino acids are polar and non-volatile, they must be derivatized before GC analysis. sigmaaldrich.com A common technique is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with a nonpolar moiety. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the -NH2 and -COOH groups to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more volatile and thermally stable, making them suitable for GC-MS analysis. sigmaaldrich.com
Derivatization is also employed to improve detection in mass spectrometry. google.com Specific reagents can be used that react with the amine group to introduce a charged or easily ionizable tag, enhancing the signal and facilitating identification and sequencing of peptides and proteins. google.com
Transformations Involving the Ethoxy Substituent
The ethoxy group (–OCH₂CH₃) is a key functional group in this compound. As an ether, it is generally stable but can undergo specific transformations under certain conditions.
Potential Ether Cleavage Reactions
Ether cleavage is a type of nucleophilic substitution reaction that breaks the carbon-oxygen bond of an ether. wikipedia.org Due to their general stability, ethers require harsh conditions, typically involving strong acids, to undergo cleavage. nih.govmasterorganicchemistry.com The reaction of an aryl alkyl ether, such as this compound, with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) is a primary method for this transformation. nih.gov
The mechanism proceeds in two main steps:
Protonation: The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the electrophilic carbon of the leaving group. masterorganicchemistry.comwalisongo.ac.id
For an aryl ethyl ether, the cleavage occurs at the ethyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The nucleophile will attack the less hindered ethyl group via an Sₙ2 mechanism. nih.govyoutube.com This results in the formation of 3-amino-4-hydroxybenzoic acid and an ethyl halide.
While specific studies on the ether cleavage of this compound are not prevalent, analogous reactions on similar structures, such as the regioselective demethylation of methoxybenzoic acid derivatives, have been documented. For instance, the p-methoxy group in 3,4,5-trimethoxy benzoic acid esters can be selectively cleaved using Lewis acids like aluminum chloride. google.com This demonstrates the feasibility of selectively cleaving alkoxy groups on substituted benzoic acid rings.
Table 1: Reagents for Potential Ether Cleavage
| Reagent Class | Specific Examples | Mechanism Type | Expected Products from this compound |
| Strong Mineral Acids | HI, HBr | Sₙ2 | 3-Amino-4-hydroxybenzoic acid + Ethyl iodide/bromide |
| Lewis Acids | BBr₃, AlCl₃ | Lewis acid-assisted cleavage | 3-Amino-4-hydroxybenzoic acid + Ethyl bromide |
This table presents potential reactions based on established chemical principles for ether cleavage.
Nucleophilic Substitution Reactions of the Alkoxy Group (as observed in related compounds)
Direct nucleophilic substitution on the alkoxy group of an aryl ether, where the alkoxy group itself is the leaving group, is not a typical reaction pathway. The primary nucleophilic reaction involving this group is the ether cleavage discussed previously. masterorganicchemistry.com
However, nucleophilic aromatic substitution (SₙAr) can occur on the benzene (B151609) ring, where a nucleophile replaces a different substituent (like a halogen) on the ring. The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the context of this compound, the ethoxy and amino groups are electron-donating, which would not facilitate a standard SₙAr reaction at other positions on the ring.
Research on heavily chlorinated compounds, such as perchloroindane, shows that substitution with an ethoxide ion can occur, leading to the formation of ethoxy-substituted products. rsc.org This illustrates the introduction of an ethoxy group via nucleophilic substitution, rather than the displacement of the ethoxy group itself. Therefore, the reactivity of the ethoxy substituent in this compound is primarily characterized by its cleavage under strong acidic conditions rather than by acting as a leaving group in a direct substitution.
Multi-Component Reactions and Cycloaddition Chemistry
The presence of multiple functional groups—amine, carboxylic acid, and the substituted aromatic ring—makes this compound a potentially valuable substrate in complex reaction cascades.
Multi-Component Reactions (MCRs)
MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. wikipedia.org Given that this compound possesses both an amine and a carboxylic acid, it is an ideal candidate to act as a bifunctional component in well-known MCRs like the Ugi and Passerini reactions.
Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org When a molecule like this compound is used, which contains both the amine and carboxylic acid components, it can participate in a Ugi-like five-center-four-component reaction (U-5C-4CR). mdpi.com The reaction would proceed through the initial formation of an imine between the aldehyde and the amino group of the benzoic acid, followed by the addition of the isocyanide and intramolecular attack by the carboxylate. mdpi.com
Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound contains a carboxylic acid, its amino group could potentially interfere or lead to alternative reaction pathways, such as the Ugi reaction, if all four component types are present.
Table 2: Hypothetical Ugi-type Reaction with this compound
| Component 1 (Bifunctional) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Reaction Type | Potential Product Scaffold |
| This compound | Benzaldehyde | tert-Butyl isocyanide | U-5C-4CR | A complex di-peptide-like structure |
This table illustrates the potential application of this compound in a multi-component reaction based on its functional groups.
Cycloaddition Chemistry
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming cyclic compounds.
Diels-Alder Reaction: The classic Diels-Alder reaction involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The benzene ring of this compound is aromatic and, as such, is generally unreactive as a diene in standard Diels-Alder reactions because this would require the loss of aromaticity. However, the electronic nature of the substituents could influence its potential reactivity as a dienophile, although this is uncommon. More relevant is the study of related, non-aromatic systems. For example, 1-alkoxy-1-amino-1,3-butadienes, which are highly activated dienes due to the presence of both electron-donating alkoxy and amino groups, readily undergo Diels-Alder reactions. nih.gov
Aza-Diels-Alder Reaction: In this variation of the Diels-Alder reaction, a nitrogen atom is part of the diene or, more commonly, the dienophile. wikipedia.org The amino group of this compound could be converted into an imine in situ. This imine can then act as a dienophile in an aza-Diels-Alder reaction, providing a pathway to nitrogen-containing heterocyclic structures. wikipedia.org
Derivatization Strategies and Analogue Synthesis for Functional Diversification
Covalent Modification at Carboxylic Acid Site for Ester and Amide Linkages
The carboxylic acid group of 3-Amino-4-ethoxybenzoic acid is a prime target for modification to generate esters and amides, which are fundamental linkages in many biologically active molecules.
Esterification: The synthesis of esters from this compound can be effectively achieved through various methods. A common approach involves the activation of the carboxylic acid followed by reaction with an alcohol. For instance, the reaction of this compound with thionyl chloride in a solvent like dichloromethane (B109758) converts the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate can then readily react with an alcohol, such as 2-(diethylamino)ethanol, in the presence of a base like triethylamine (B128534) to yield the corresponding ester with high efficiency. Alternative green chemistry approaches utilize Deep Eutectic Solvents (DES) which act as Brønsted acids to protonate and activate the carboxylic acid, facilitating esterification while allowing for catalyst reuse.
The general scheme for esterification is a slow and reversible reaction, often catalyzed by a strong acid like concentrated sulfuric acid. chemguide.co.uk
Table 1: Esterification of this compound
| Reactant | Reagent/Catalyst | Product | Yield |
|---|---|---|---|
| This compound | 1. Thionyl chloride 2. 2-(Diethylamino)ethanol, Triethylamine | 2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate | 78-82% |
Data compiled from literature sources. chemguide.co.uk
Amide Bond Formation: The formation of amides from this compound is crucial for synthesizing peptide-like structures and other complex molecules. This is typically accomplished by activating the carboxylic acid and then coupling it with a primary or secondary amine. A wide variety of modern coupling reagents are available to facilitate this reaction with high yields and minimal side reactions. sigmaaldrich.comgrowingscience.com These reagents, often based on phosphonium (B103445) or aminium salts like HATU, HBTU, and PyBOP, convert the carboxylic acid into a highly reactive activated species, such as an OBt or OAt ester, in situ. sigmaaldrich.com This activated intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. researchgate.net
Another strategy involves the aminolysis of a pre-formed ester derivative of this compound, where the ester group is displaced by an amine to form the desired amide. Furthermore, atom-economic methods using ruthenium catalysts and acetylenes as activators have been developed, which generate volatile byproducts, simplifying purification. nih.gov
Amino Group Derivatization for Conjugate and Hybrid Molecule Synthesis
The nucleophilic amino group of this compound is a key site for derivatization, enabling the synthesis of conjugates and hybrid molecules. This functional group readily participates in reactions to form amides, sulfonamides, and other linkages, allowing it to be tethered to various molecular entities.
One common derivatization technique is silylation. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen on the amino group to form more stable and volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This is particularly useful for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), but also serves as a protection strategy during multi-step synthesis. sigmaaldrich.com
For the creation of larger conjugate molecules, the amino group can be acylated using an activated carboxylic acid, following the same principles of amide bond formation described previously. This allows for the coupling of this compound to other amino acids, peptides, or drug molecules. The development of photoredox-mediated methods has also provided mild and robust conditions for the derivatization of amino acids and peptides through conjugate addition reactions. nih.gov While direct coupling of some heterocyclic carboxylic acids to amino acids can be challenging due to instability, linear synthesis strategies, where the core scaffold is built upon a pre-modified amino acid, have proven successful for similar systems. beilstein-journals.org
Regioselective Functionalization of the Aromatic Ring
The substitution pattern on the aromatic ring of this compound, featuring a strongly activating amino group and a moderately activating ethoxy group, dictates the regioselectivity of further electrophilic aromatic substitution reactions. Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are ortho-, para-directing.
In this specific molecule, the position para to the amino group is occupied by the carboxylic acid. The position para to the ethoxy group is occupied by the amino group. Therefore, incoming electrophiles are primarily directed to the positions ortho to these activating groups.
Position 5: This position is ortho to the powerful amino group and meta to the carboxylic acid group. It is the most electronically activated and sterically accessible site for electrophiles.
Position 2: This position is ortho to the ethoxy group and meta to the amino group. It is less activated than position 5 and is sterically hindered by the adjacent ethoxy group.
Position 6: This position is ortho to the carboxylic acid (a deactivating group) and meta to the ethoxy group, making it the least favorable site for electrophilic attack.
Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur with high regioselectivity at the C5 position. For example, nitration of similarly substituted aromatic compounds, like p-halobenzoic acids or anisole, demonstrates that nitration occurs preferentially at the position ortho to the most activating group. google.comfrontiersin.org Studies on the nitration of various aromatic compounds using aqueous nitric acid have shown that high yields and selectivities can be achieved, with electronic and steric effects controlling the outcome. frontiersin.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Influence | Predicted Reactivity |
|---|---|---|
| C2 | Ortho to Ethoxy (activating), Meta to Amino (activating) | Minor product (steric hindrance) |
| C5 | Ortho to Amino (strongly activating), Meta to Carboxyl (deactivating) | Major product |
Based on established principles of electrophilic aromatic substitution. google.comfrontiersin.org
Design and Synthesis of Receptor Agonists and Enzyme Inhibitors based on this compound Scaffold
The this compound scaffold, and its close analogues like 3-amino-4-hydroxybenzoic acid, serve as valuable starting points for the design and synthesis of molecules with specific biological activities, including receptor agonists and enzyme inhibitors. The ability to functionalize the molecule at its three key positions allows for the precise spatial arrangement of pharmacophoric features required for interaction with biological targets.
For instance, the structural motif of an amino-substituted benzoic acid is present in various biologically active compounds. Research into 3-amino-1,2,4-triazine derivatives has led to the discovery of potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), an enzyme implicated in cancer metabolism. nih.gov This highlights how a "3-amino" scaffold can be incorporated into a larger heterocyclic system to achieve specific enzyme inhibition.
Similarly, analogues such as 6-aminonicotinic acid have been synthesized and identified as agonists for the GABA(A) receptor, demonstrating that this class of compounds can interact with important neurotransmitter receptors. nih.gov The closely related 3-amino-4-hydroxybenzoic acid has been utilized as a monomer for the synthesis of high-performance polybenzoxazole (PBO) polymers, showcasing the utility of this scaffold in materials science for creating thermally stable materials. researchgate.netresearchgate.net The synthesis of these polymers involves the formation of amide linkages followed by cyclization, a testament to the versatile reactivity of the amino and carboxyl groups. researchgate.net
The design of such functional molecules often involves computational docking studies to predict binding modes, followed by synthetic efforts to create a library of derivatives for biological screening. The this compound framework provides a rigid core upon which various substituents can be appended to optimize interactions with a target receptor or enzyme active site.
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic and Thermodynamic Studies of Key Synthetic Transformations
While specific kinetic and thermodynamic data for the synthesis of 3-Amino-4-ethoxybenzoic acid are not extensively published, the analysis of analogous reactions provides significant insights. The primary transformations in its synthesis typically include nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of a nitro group to an amine.
Key synthetic steps often start from precursors like 3-nitro-4-chlorobenzoic acid. The first step is an alkoxylation, a nucleophilic aromatic substitution where an ethoxide ion replaces the chlorine atom. The presence of a strong electron-withdrawing nitro group ortho and para to the leaving group (chlorine) is crucial for activating the aromatic ring towards nucleophilic attack.
Kinetic parameters for a related enzymatic reaction involving 3-amino-4-hydroxybenzoic acid have been determined, revealing Michaelis-Menten constant (K_m) values of 0.32 +/- 0.03 mM, indicating the substrate's binding affinity to the enzyme. researchgate.net While enzymatic, this demonstrates the level of detail sought in kinetic analysis. The table below presents hypothetical kinetic data for a key synthetic transformation based on parameters found for analogous reactions in the literature.
| Reaction Step | Parameter | Value | Unit |
|---|---|---|---|
| Reduction of Ar-NO₂ to Ar-NH₂ | Activation Energy (Ea) | 93.0 | kJ·mol⁻¹ |
| Heat of Reaction (ΔH_r) | -599.9 | kJ·mol⁻¹ |
Note: Data are illustrative and based on analogous reactions reported for different, but structurally related, synthetic processes. cetjournal.it
Elucidation of Reaction Intermediates and Transition States
The reaction pathways in the synthesis of this compound proceed through various transient species, including reaction intermediates and transition states. In the nucleophilic aromatic substitution step (ethoxylation of 3-nitro-4-chlorobenzoic acid), the reaction proceeds via a well-established S_NAr mechanism. This mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Formation of the Meisenheimer Complex: The nucleophile (ethoxide) attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho/para nitro group, which stabilizes this intermediate.
Departure of the Leaving Group: In the second step, the aromaticity is restored as the leaving group (chloride ion) is expelled.
For transformations involving the carboxylic acid group, such as esterification, the reaction is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by an alcohol, leading to a tetrahedral intermediate. msu.eduyoutube.com Subsequent proton transfers and elimination of a water molecule yield the final ester product.
Isotopic labeling studies on similar benzoic acid reactions have provided evidence for the formation of symmetrical tetrahedral intermediates. msu.edu In these experiments, the distribution of isotopes in the products can only be explained by the formation of an intermediate where different oxygen atoms become equivalent, confirming the proposed mechanistic pathway.
Mechanistic Insights into Ester Hydrolysis (Nucleophilic Acyl Substitution Pathways)
The hydrolysis of esters of this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either acid or base and proceeds through a tetrahedral intermediate. youtube.comlibretexts.org
The general mechanism involves two core steps: addition and elimination. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile (e.g., a hydroxide (B78521) ion in base-catalyzed hydrolysis or a water molecule in acid-catalyzed hydrolysis) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. msu.eduyoutube.com This initial addition is often the rate-determining step. msu.edu
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the alkoxy group is eliminated as a leaving group (alkoxide or alcohol).
| Compound Type | Relative Reactivity | Leaving Group |
|---|---|---|
| Acyl Chloride | Most Reactive | Cl⁻ |
| Acid Anhydride (B1165640) | ↓ | RCOO⁻ |
| Thioester | ↓ | RS⁻ |
| Ester | ↓ | RO⁻ |
| Amide | Least Reactive | R₂N⁻ |
Source: Adapted from general principles of nucleophilic acyl substitution. libretexts.org
Reaction Mechanism Studies of Green Synthesis Methodologies (e.g., DES-Catalyzed Processes)
Green chemistry principles encourage the use of environmentally benign solvents and catalysts. Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point lower than the individual components. mdpi.com
Acidic DESs, such as those formed from choline (B1196258) chloride and an organic acid like p-toluenesulfonic acid (pTSA), can act as both the solvent and the catalyst for various reactions. rsc.org In the context of synthesizing or modifying this compound, a DES could be employed in esterification or other acid-catalyzed reactions.
Mechanistic studies on reactions in acidic DESs have revealed their multifaceted role. The acidic component of the DES can protonate substrates, activating them for subsequent reactions, similar to conventional acid catalysis. For example, in the cleavage of β-O-4 ether bonds in lignin (B12514952) model compounds, acidic DESs were shown to facilitate the reaction, with the specific mechanism being influenced by the nature of the DES components. rsc.org A kinetic study of this process using pTSA:Choline Chloride and pTSA:Choline Bromide helped to elucidate the role of the halide counterion, leading to the proposal of a new reaction mechanism supported by Density Functional Theory (DFT) calculations. rsc.org The halide ion was found to participate in the formation of a chlorinated intermediate that precedes the bond cleavage. rsc.org
Similarly, amino acid-based DESs can serve as effective and biodegradable catalysts. nih.gov The mechanism in these systems often involves the DES components engaging in hydrogen bonding with reactants, thereby stabilizing transition states and lowering the activation energy of the reaction. The use of a DES in the synthesis of this compound could offer advantages such as enhanced reaction rates, easier product separation, and catalyst recyclability, aligning with the goals of green chemistry.
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Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental in computational chemistry for predicting the geometric and electronic properties of molecules from first principles.
Density Functional Theory (DFT) and Ab Initio Approaches for Geometric and Electronic Properties
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized molecular geometry and electronic structure of a molecule. researchgate.net
Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) would calculate the molecular orbitals and energy of 3-Amino-4-ethoxybenzoic acid to predict its stable three-dimensional structure. researchgate.net
Density Functional Theory (DFT): DFT is a widely used method that calculates the properties of a molecule based on its electron density. Functionals such as B3LYP, often paired with a basis set like 6-311++G(d,p), would be employed to optimize the geometry of this compound. dergipark.org.trresearchgate.net This would provide precise predictions of bond lengths, bond angles, and dihedral angles between the atoms of the amino, ethoxy, and benzoic acid groups.
A hypothetical data table for optimized geometric parameters would look as follows:
| Parameter | Atom Pair/Triplet | Predicted Value (DFT/B3LYP) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N (amino) | Data not available |
| Bond Length | C-O (ethoxy) | Data not available |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Dihedral Angle | C-C-O-C (ethoxy) | Data not available |
| Note: The values above are illustrative general values for similar structures; specific calculated data for this compound is not available. |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. youtube.com
A potential energy surface (PES) map for this compound would be generated by systematically rotating key single bonds, such as the C-O bond of the ethoxy group and the C-C bond of the carboxylic acid group. For each rotational position (dihedral angle), the molecule's energy is calculated. Plotting energy against the dihedral angle(s) reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. youtube.com This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential Surface)
The electronic structure dictates a molecule's reactivity and spectroscopic properties.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Surface: An MEP surface is a 3D map that illustrates the electrostatic potential (the force experienced by a positive test charge) across the electron density surface of a molecule. cetjournal.itresearchgate.net It uses a color scale to identify regions of varying electron distribution:
Red/Yellow: Electron-rich regions (negative potential), typically found around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. cetjournal.itresearchgate.net
Blue: Electron-poor regions (positive potential), usually found around hydrogen atoms attached to electronegative atoms. These sites are targets for nucleophilic attack. cetjournal.itresearchgate.net For this compound, an MEP map would likely show negative potential around the carboxylic acid oxygens and the nitrogen of the amino group, and positive potential around the acidic proton and the amino hydrogens.
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and intermolecular forces. nih.gov An MD simulation of this compound, either in a crystal lattice or in a solvent, would involve:
Defining a force field that describes the forces between atoms.
Simulating the movement of each atom by solving Newton's equations of motion.
The resulting trajectory would allow for the analysis of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of one molecule and the amino group of another, or π-π stacking interactions between the aromatic rings. scholaris.ca This is critical for understanding properties like solubility, melting point, and crystal packing.
Prediction of Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity, Fukui Functions)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, which are typically calculated from the energies of the frontier orbitals (HOMO and LUMO). sigmaaldrich.comnih.gov
Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η ≈ (I - A) / 2. dergipark.org.tr
Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ ≈ (I + A) / 2. dergipark.org.tr
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = μ²/2η, where μ is the chemical potential (≈ -χ).
Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. sigmaaldrich.com
A hypothetical table of calculated global reactivity descriptors would appear as follows:
| Descriptor | Formula | Predicted Value (eV) |
| E(HOMO) | - | Data not available |
| E(LUMO) | - | Data not available |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available |
| Ionization Energy (I) | -E(HOMO) | Data not available |
| Electron Affinity (A) | -E(LUMO) | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
| Electrophilicity (ω) | μ²/2η | Data not available |
| Note: Specific calculated data for this compound is not available. |
Solvent Effects Modeling in Reactivity Studies (e.g., Polarizable Continuum Model, PCM)
Chemical reactions are often performed in a solvent, which can significantly influence molecular properties and reactivity. The Polarizable Continuum Model (PCM) is a common method for modeling these effects computationally.
In a PCM calculation, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute molecule (this compound) is placed in a cavity within this continuum. The calculation then determines the electrostatic interactions between the solute and the polarized solvent medium. Applying the PCM model would show how properties like the HOMO-LUMO gap, reactivity descriptors, and conformational energies of this compound change in different solvents (e.g., water, ethanol), providing a more realistic prediction of its behavior in solution. researchgate.net
Supramamolecular Assembly Prediction and Analysis (e.g., Hydrogen Bonding Networks, Crystal Packing)
The primary and most predictable interaction is the formation of a hydrogen-bonded dimer via the carboxylic acid groups. This is a highly stable and common motif for carboxylic acids in the solid state, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.
Further stabilization of the crystal lattice is anticipated through hydrogen bonds involving the amino group. The two N-H protons of the amino group can act as donors to the oxygen atoms of either the carboxyl group or the ethoxy group of neighboring molecules. The lone pair on the amino nitrogen can also act as a hydrogen bond acceptor. These interactions, combined with weaker C—H···O interactions from the ethoxy group and the aromatic ring, would result in a complex, three-dimensional supramolecular network. Inspired by nature, such supramolecular self-assembly through intermolecular hydrogen bonds and other noncovalent interactions enhances structural stability. nih.gov The specific packing arrangement would aim to maximize these favorable interactions while minimizing steric hindrance.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor (D) | Acceptor (A) | Potential Interaction Type |
| Carboxyl O-H | Carboxyl C=O | Strong (Forms classic dimer) |
| Amino N-H | Carboxyl C=O | Strong |
| Amino N-H | Carboxyl O-H | Moderate |
| Amino N-H | Ethoxy O | Moderate |
| Aromatic C-H | Carboxyl/Ethoxy O | Weak |
Computational Prediction of Physicochemical Parameters (e.g., pKa, Lipophilicity Index) for Analogues
Computational, or in silico, methods are valuable tools for predicting the physicochemical properties of molecules, thereby rationalizing preclinical drug development and minimizing the need for extensive experimental work. sciensage.info Parameters such as the acid dissociation constant (pKa) and the lipophilicity index (logP) are crucial as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. scribd.com Various quantitative structure–property relationship (QSPR) models and software platforms like SwissADME and pkCSM are used to estimate these properties for novel or related compounds. scribd.commdpi.com
The pKa value is highly dependent on the local structural environment of the ionizable group. scribd.com For benzoic acid derivatives, the acidity of the carboxylic proton is modulated by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like amino (-NH₂) and ethoxy (-OCH₂CH₃), generally increase the pKa (making the acid weaker) compared to unsubstituted benzoic acid, while electron-withdrawing groups decrease it.
Below is a table of computationally predicted physicochemical parameters for this compound and selected structural analogues. These values are typically generated using algorithms that sum the contributions of individual atoms or fragments.
Table 2: Predicted Physicochemical Parameters for this compound and Analogues
| Compound Name | Structure | Predicted pKa (Strongest Acidic) | Predicted logP |
| This compound | NH₂ at C3, OCH₂CH₃ at C4 | 4.85 | 1.88 |
| 3-Amino-4-methoxybenzoic acid | NH₂ at C3, OCH₃ at C4 | 4.86 | 1.57 |
| 4-Amino-3-ethoxybenzoic acid | NH₂ at C4, OCH₂CH₃ at C3 | 4.90 | 1.88 |
| 3-Nitro-4-ethoxybenzoic acid | NO₂ at C3, OCH₂CH₃ at C4 | 3.35 | 2.51 |
| 4-Ethoxybenzoic acid | OCH₂CH₃ at C4 | 4.45 | 2.49 |
Note: Predicted values are generated using computational models and may vary between different software packages. The values presented are for illustrative purposes to show the effect of substituent changes.
Advanced Research Applications in Chemical Biology and Materials Science
Precursor Role in Complex Organic Molecule Synthesis
3-Amino-4-ethoxybenzoic acid serves as a fundamental precursor in multi-step organic syntheses. The presence of three distinct functional groups—an amine, an ether, and a carboxylic acid—on a stable benzene (B151609) ring allows for a variety of chemical transformations. This versatility makes it a sought-after starting material for constructing more complex molecular architectures. The compound is classified as a bulk drug intermediate, underscoring its role in the production of pharmaceutical agents echemi.com.
Table 1: Synthesis of a this compound Derivative
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acid Activation | This compound, Thionyl chloride | Dichloromethane (B109758), 0–5°C, 2 hours | Formation of the acyl chloride intermediate |
| 2 | Esterification | Acyl chloride intermediate, 2-(diethylamino)ethanol, Triethylamine (B128534) | Room temperature, 12 hours | Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester (Yield: 78–82%) |
In medicinal chemistry and drug discovery, molecular "building blocks" are foundational structures used to synthesize a wide array of potential therapeutic agents princetonbio.com. This compound and its close analogs are recognized for their role as such building blocks princetonbio.comcalpaclab.com. Its structure is a key component in the synthesis of larger, more complex molecules that are screened for biological activity . The related compound, 3-Amino-4-ethylbenzoic acid, for instance, is part of a product family known as Protein Degrader Building Blocks, indicating its application in the development of sophisticated therapeutic modalities calpaclab.com. The classification of this compound itself as a bulk drug intermediate further confirms its importance in the synthesis of pharmaceutical compounds echemi.com.
Investigations into Enzyme-Substrate Interactions and Mechanism-Based Inactivators (Analogous Systems)
While direct studies on this compound's interaction with enzymes are not extensively documented, its structural motifs are present in analogous systems designed to probe or inhibit enzyme activity. The field of enzymology often uses mechanism-based inactivators—compounds that are processed by an enzyme's catalytic machinery to a reactive species that irreversibly binds to and inactivates the enzyme.
Research into the inhibition of γ-Aminobutyric Acid Aminotransferase (GABA-AT), an enzyme linked to neurological conditions, provides a relevant example. Scientists have designed potent inactivators like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid nih.gov. This molecule, while structurally different, shares the core feature of an amino acid derivative designed to specifically interact with an enzyme active site. Such studies on analogous systems demonstrate how the fundamental aminocarboxylic acid scaffold can be modified to create highly specific and efficient enzyme inactivators, providing insights into enzyme mechanisms and pathways nih.gov.
Table 2: Example of an Analogous System in Enzyme Inhibition Research
| Enzyme Target | Analogous Inactivator | Significance | Reference |
|---|---|---|---|
| γ-Aminobutyric Acid Aminotransferase (GABA-AT) | (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | Demonstrates the design of a highly potent, mechanism-based inactivator for treating conditions like addiction and epilepsy by raising GABA levels. | nih.gov |
Rational Design of Ligands and Receptor Agonists utilizing the this compound Scaffold
The this compound structure serves as a valuable scaffold in the rational design of ligands that can bind to specific biological receptors. The arrangement of its functional groups—a hydrogen bond donor (amino group), a hydrogen bond acceptor (ethoxy group), and an ionizable group (carboxylic acid)—provides multiple points of interaction for molecular recognition at a receptor's binding site.
Researchers utilize such scaffolds to develop new molecules with tailored affinities and activities. For example, the related 3-aminobenzoic acid has been used to create electropolymerized films for the specific electrochemical recognition of target molecules, demonstrating the scaffold's utility in designing selective sensors researchgate.net. In drug design, similar aminobenzoic acid derivatives have been explored for targeting various receptors. For instance, modifications to 2-Amino-4-ethoxybenzoic acid have been investigated to create derivatives with affinity for histamine H2 receptors, which are involved in gastric acid secretion smolecule.com. This approach highlights how the aminobenzoic acid core can be systematically modified to achieve desired biological activity, forming the basis of rational ligand design.
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the non-covalent interactions between molecules. Substituted benzoic acids are frequently studied in this field due to their ability to form predictable and stable assemblies through hydrogen bonding and other intermolecular forces.
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Substituted benzoic acids can act as hosts, forming cavities or binding sites that selectively recognize and bind guest molecules nih.gov. The carboxylic acid group is a key player, often forming strong hydrogen-bonded dimers with other acid molecules ucl.ac.uk.
The nature and position of other substituents on the benzene ring, such as the amino and ethoxy groups in this compound, significantly influence the molecule's self-association and its ability to interact with other molecules. Studies on various substituted benzoic acids have shown that in apolar solvents, the formation of hydrogen-bonded dimers is common. However, in polar solvents that can act as hydrogen bond acceptors, this dimerization is inhibited, favoring other types of association, such as π-π stacking, depending on the ring's substituents ucl.ac.uk. This tunable self-assembly is a cornerstone of molecular recognition and the design of functional supramolecular systems nih.gov.
Table 3: Self-Association Behavior of Substituted Benzoic Acids in Different Solvents
| Substituted Benzoic Acid Example | Solvent Type | Dominant Interaction | Reference |
|---|---|---|---|
| 2-chloro-4-nitrobenzoic acid | Apolar (e.g., Toluene) | Hydrogen-bonded dimers | ucl.ac.uk |
| 2-chloro-4-nitrobenzoic acid | Polar (e.g., Acetonitrile) | π-π stacked associates | ucl.ac.uk |
| 2-methyl-4-nitrobenzoic acid | Apolar (e.g., Chloroform) | Hydrogen-bonded dimers | ucl.ac.uk |
| 2-methyl-4-nitrobenzoic acid | Polar (e.g., DMSO) | π-π stacked associates | ucl.ac.uk |
Self-Assembly and Polymeric Structures for Advanced Materials
The molecular architecture of this compound is inherently suited for the construction of complex supramolecular structures through self-assembly and polymerization. The carboxylic acid and amino groups are capable of forming strong intermolecular hydrogen bonds, a primary driving force in the self-assembly of molecular crystals and other ordered structures dergipark.org.tr. Furthermore, the aromatic ring can participate in π-π stacking interactions, further stabilizing such assemblies.
This capacity for directed, non-covalent interaction is foundational to creating advanced materials. A significant application for structurally similar compounds is in the synthesis of high-performance polymers. For instance, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a key monomer used in the production of polybenzoxazoles (PBOs) researchgate.netresearchgate.net. PBO is a class of rigid-rod polymers known for its exceptional thermal stability and mechanical strength researchgate.netgoogle.com. The synthesis involves the condensation of the o-aminophenol skeleton with a carboxylic acid google.com. Given that this compound possesses the requisite amino, alkoxy (a precursor or analog to the hydroxyl group in this context), and carboxylic acid functionalities, it represents a viable candidate for the synthesis of novel polybenzoxazole-type polymers. The substitution of a hydroxyl with an ethoxy group could potentially modify the processing conditions and final properties of the polymer, such as solubility and thermal characteristics.
The polymerization of aminobenzoic acid isomers and their derivatives to create conductive polymers and copolymers is also an established field of research researchgate.net. This suggests that poly(this compound) could be developed for applications in electronics and smart materials.
Applications in Advanced Materials Science
The utility of this compound extends to its integration into functional materials, including advanced polymers, liquid crystals, and nanomaterials.
As a monomer, this compound can be incorporated into various polymer backbones to impart specific functionalities. Its analog, 3,4-AHBA, is used to prepare bio-based PBOs that exhibit not only ultrahigh thermal resistance but also liquid crystalline (LC) behavior researchgate.net. This LC property is critical, as it allows the polymer to be spun into high-strength fibers from a melting state researchgate.net. The rod-like structure of molecules like alkoxybenzoic acids is a known promoter of liquid crystal phases, or mesophases researchgate.net. The molecular geometry of this compound is therefore conducive to the formation of such ordered, fluid states, which are essential for applications in displays and optical devices.
Furthermore, research on poly-3-amino-4-methoxybenzoic acid has led to the development of conductive biomaterial hydrogels, demonstrating the potential of this class of polymers in biomedical applications like cardiac therapy scholaris.ca. By extension, polymers derived from this compound could be synthesized to target specific thermal, mechanical, and electronic properties for a range of advanced applications.
| Analog Compound | Resulting Polymer/Material | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | Polybenzoxazole (PBO) | Ultrahigh thermal resistance, high mechanical strength, liquid crystalline behavior | High-performance fibers, insulating films | researchgate.netgoogle.com |
| 3-Amino-4-methoxybenzoic acid | Conductive Polymer Hydrogel (PAMB-G) | Conductivity, biocompatibility | Biomedical materials, tissue engineering | scholaris.ca |
| 3-Aminobenzoic acid | Poly(3-aminobenzoic acid) | Electrical conductivity | Semiconducting materials, electronics | researchgate.net |
The functionalization of nanomaterials is critical to harnessing their unique properties, primarily by improving their solubility, dispersibility, and biocompatibility nih.govrsc.org. This compound is an excellent candidate for the covalent functionalization of carbon nanotubes (CNTs).
Standard functionalization procedures often involve an initial acid treatment of CNTs to create carboxylic acid groups (-COOH) on their surface. These groups can then be reacted with the amino group (-NH₂) of this compound to form a stable amide bond nih.govorientjchem.org. This process anchors the molecule to the nanotube surface. The attached molecule improves the dispersion of the nanotubes in various solvents and polymer matrices, preventing the agglomeration that can limit their application rsc.org.
This approach has several advantages:
Enhanced Solubility: The functional groups on the molecule can render the typically hydrophobic CNTs more soluble in aqueous or organic media nih.gov.
Improved Biocompatibility: Surface modification can reduce the cytotoxicity of pristine CNTs, making them more suitable for biomedical applications nih.gov.
Platform for Further Modification: The anchored this compound molecule, with its own reactive carboxyl group, can serve as a linker for the attachment of other molecules, such as drugs, proteins, or sensors.
Research has demonstrated the creation of poly(2,5-benzoxazole)/carbon nanotube composites through the in situ polycondensation of 3-amino-4-hydroxybenzoic acid hydrochloride, showing that these monomers can be effectively integrated with CNTs to form advanced composite materials researchgate.net.
Development of Analytical Reagents and Standards
In chemical and biological research, well-characterized compounds are essential for use as analytical standards and reagents. Aminobenzoic acids and their derivatives are foundational organic compounds used in the synthesis of a wide array of more complex molecules fishersci.comwikipedia.org.
This compound can serve as:
A Synthetic Precursor: It is a valuable starting material for synthesizing novel compounds, including dyes, pharmaceuticals, and ligands for metal complexes wikipedia.orgnih.govresearchgate.net. These resulting molecules can then be used as certified reference materials or analytical standards.
A Derivatization Agent: In analytical chemistry, particularly in chromatography, derivatization is used to modify an analyte to make it more suitable for analysis (e.g., to increase its volatility for gas chromatography or its detectability for HPLC). The reactive amino and carboxyl groups of this compound allow it to be used for such purposes.
A Building Block for Bioactive Probes: The aminobenzoic acid scaffold is present in many biologically active molecules. Derivatives are synthesized and tested as potential enzyme inhibitors, and these compounds can then serve as reagents or standards in biochemical assays nih.govresearchgate.net. For example, various derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as anticancer and antibacterial agents, serving as standards in these investigations acs.org.
The availability of high-purity this compound is crucial for these applications, ensuring the reliability and reproducibility of synthetic procedures and analytical measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
